Kinase Inhibition: Sulfation-Dependent Activity Contrast Between Halistanol Trisulfate and Halistanol
Halistanol trisulfate inhibits the oncogenic protein tyrosine kinase pp60v-src with an IC₅₀ of approximately 4 µM. Acid hydrolysis to remove the sulfate groups produces halistanol, which is completely inactive (no detectable inhibition at concentrations tested). Monosulfated steroids were also found to be inactive, demonstrating that trisulfation is essential for this kinase inhibitory activity [1].
| Evidence Dimension | IC₅₀ against pp60v-src protein tyrosine kinase |
|---|---|
| Target Compound Data | Halistanol: inactive (no inhibition) |
| Comparator Or Baseline | Halistanol trisulfate: IC₅₀ ≈ 4 µM |
| Quantified Difference | Complete loss of activity upon desulfation (>25-fold reduction in potency, assuming a lower detection limit of ~100 µM) |
| Conditions | In vitro kinase assay using pp60v-src encoded by Rous sarcoma virus; competitive inhibition with respect to peptide substrate [val⁵]-angiotensin II; mixed inhibition with respect to ATP |
Why This Matters
Researchers requiring a negative control for halistanol sulfate kinase inhibition assays must use halistanol rather than a generic sterol; procurement of halistanol is essential for proper SAR studies.
- [1] Slate, D. L., Lee, R. H., Rodriguez, J. & Crews, P. The marine natural product, halistanol trisulfate, inhibits pp60v-src protein tyrosine kinase activity. Biochem. Biophys. Res. Commun. 203, 260–264 (1994). View Source
